molecular formula C7H8N4S B13122121 2-(7H-purin-8-yl)ethanethiol CAS No. 959499-85-5

2-(7H-purin-8-yl)ethanethiol

Cat. No.: B13122121
CAS No.: 959499-85-5
M. Wt: 180.23 g/mol
InChI Key: SRFSTFUZPMXDOF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7H-purin-8-yl)ethanethiol typically involves the reaction of purine derivatives with ethanethiol under controlled conditions. One common method involves the nucleophilic substitution reaction where a halogenated purine derivative reacts with ethanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(7H-purin-8-yl)ethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(7H-purin-8-yl)ethanethiol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways involving purine metabolism.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(7H-purin-8-yl)ethanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. Additionally, the purine ring can interact with nucleic acids and other biomolecules, influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(9H-purin-8-yl)ethanethiol
  • Ethanethiol, 2-(purin-8-yl)-

Uniqueness

2-(7H-purin-8-yl)ethanethiol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Biological Activity

2-(7H-purin-8-yl)ethanethiol, also known as ethanethiol derivative of purine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure

The chemical formula for this compound is C7H8N4SC_7H_8N_4S, with a molecular weight of approximately 180.23 g/mol. The structure features a purine base connected to an ethanethiol group, which may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of purine derivatives, including this compound. Research indicates that certain purine analogs exhibit significant activity against Mycobacterium tuberculosis (Mtb), suggesting a potential role in treating tuberculosis. For instance, compounds structurally related to this compound have shown promising results in inhibiting Mtb growth with low micromolar minimum inhibitory concentrations (MIC) .

CompoundMIC (μM)Target Pathogen
Compound 10 (related)4Mtb H37Rv
This compoundTBDTBD

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. It has been reported that purine derivatives can induce apoptosis in cancer cells while exhibiting lower toxicity towards non-cancerous cells, indicating a favorable selectivity index. For example, certain purine analogs demonstrated significant cytotoxicity against human cancer cell lines while sparing normal cells .

The mechanism by which this compound exerts its biological effects may involve modulation of signaling pathways related to inflammation and cell proliferation. Studies on related compounds suggest that they may act as antagonists at specific purinergic receptors, influencing platelet activation and endothelial responses . Additionally, the presence of the thiol group may enhance reactivity with biological nucleophiles, potentially leading to diverse pharmacological effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of purine derivatives. Modifications at the thiol or purine moieties can significantly affect potency and selectivity. For instance, variations in substituents on the purine ring have been shown to alter antimicrobial efficacy and cytotoxicity profiles .

ModificationEffect on Activity
Naphthalenyl substitutionIncreased anti-TB activity
Thiol group presenceEnhanced reactivity with nucleophiles

Case Studies

  • Antitubercular Activity : A study evaluated a series of purine derivatives against Mtb strains. The results indicated that specific structural features, such as naphthalenyl substitutions at certain positions on the purine ring, were critical for maintaining high levels of antimycobacterial activity .
  • Cancer Cell Cytotoxicity : Another investigation focused on the cytotoxic effects of various purine analogs, including those similar to this compound. The findings revealed a potent induction of apoptosis in multiple cancer cell lines while demonstrating minimal toxicity towards normal cells .

Properties

CAS No.

959499-85-5

Molecular Formula

C7H8N4S

Molecular Weight

180.23 g/mol

IUPAC Name

2-(7H-purin-8-yl)ethanethiol

InChI

InChI=1S/C7H8N4S/c12-2-1-6-10-5-3-8-4-9-7(5)11-6/h3-4,12H,1-2H2,(H,8,9,10,11)

InChI Key

SRFSTFUZPMXDOF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)N=C(N2)CCS

Origin of Product

United States

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